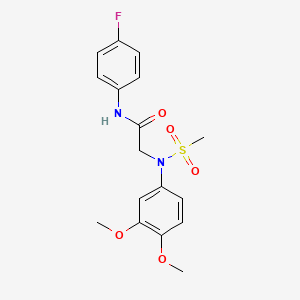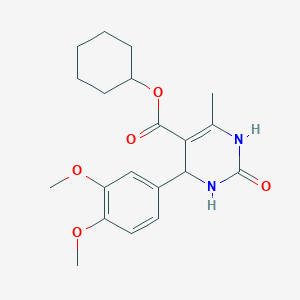![molecular formula C24H30N2O4 B5137420 4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-(2-methylbenzyl)benzamide](/img/structure/B5137420.png)
4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-(2-methylbenzyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-(2-methylbenzyl)benzamide, commonly known as MPWB, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPWB belongs to a class of compounds known as benzamides, which have been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. In
Mécanisme D'action
The mechanism of action of MPWB is not fully understood, but it is believed to act through the modulation of various signaling pathways. MPWB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, MPWB has been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression. By modulating these pathways, MPWB may exert its anti-inflammatory, analgesic, and anti-cancer effects.
Biochemical and Physiological Effects:
MPWB has been shown to possess a wide range of biochemical and physiological effects. In vitro studies have demonstrated that MPWB inhibits the proliferation of breast cancer cells and induces apoptosis. Additionally, MPWB has been shown to reduce inflammation and pain in animal models of inflammation and pain. MPWB has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
MPWB has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high purity and yield. Additionally, MPWB has been extensively studied for its potential therapeutic applications, making it a suitable candidate for further research. However, MPWB also has some limitations for lab experiments. It has relatively low solubility in water, which may limit its use in certain assays. Additionally, the mechanism of action of MPWB is not fully understood, which may complicate the interpretation of results.
Orientations Futures
There are several future directions for the research of MPWB. One potential direction is to further investigate its anti-cancer properties, specifically in other types of cancer. Another potential direction is to investigate its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of MPWB and to optimize its pharmacological properties for clinical use.
In conclusion, MPWB is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Its anti-inflammatory, analgesic, anti-cancer, and neuroprotective properties make it a promising candidate for the treatment of a wide range of diseases. Further research is needed to fully understand its mechanism of action and to optimize its pharmacological properties for clinical use.
Méthodes De Synthèse
The synthesis of MPWB involves the reaction of 4-aminobenzamide with 2-methylbenzyl chloride in the presence of a base. The resulting intermediate is then reacted with 3-methoxypropanoyl chloride and piperidine to yield MPWB. The synthesis of MPWB has been optimized to yield high purity and yield, making it a suitable candidate for further research.
Applications De Recherche Scientifique
MPWB has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. MPWB has also been shown to exhibit anti-cancer activity, specifically against breast cancer cells. Additionally, MPWB has been shown to possess neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
4-[1-(3-methoxypropanoyl)piperidin-4-yl]oxy-N-[(2-methylphenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O4/c1-18-5-3-4-6-20(18)17-25-24(28)19-7-9-21(10-8-19)30-22-11-14-26(15-12-22)23(27)13-16-29-2/h3-10,22H,11-17H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMNRTJNFLHFOGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C2=CC=C(C=C2)OC3CCN(CC3)C(=O)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4'-[(2,3,5,6-tetrafluoro-1,4-phenylene)bis(oxy-2,1-phenylene)]bis(4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione)](/img/structure/B5137342.png)
![N-[4-(benzoylamino)phenyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B5137347.png)



![N-(4-chlorobenzyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5137372.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(1-piperidinyl)ethanamine](/img/structure/B5137381.png)


![[4-benzyl-1-(1-naphthylmethyl)-4-piperidinyl]methanol](/img/structure/B5137398.png)
![4'-(1,3-benzodioxol-5-yl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5137409.png)
![1-[6-hydroxy-3,6-dimethyl-4-(3-nitrophenyl)-4,5,6,7-tetrahydro-3aH-indazol-5-yl]ethanone](/img/structure/B5137418.png)